
9-Methylacridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methylacridine-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the acridine family Acridines are known for their planar structure, which allows them to intercalate into DNA
準備方法
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 9-methylacridine-4-carboxylic acid involves the Bernthsen condensation. This reaction involves the condensation of diphenylamine with an alkyl or aryl carboxylic acid in the presence of anhydrous zinc dichloride. The reaction typically proceeds at high temperatures (around 250°C) without the need for a solvent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Bernthsen condensation remains a viable method for large-scale synthesis due to its efficiency and the availability of starting materials .
化学反応の分析
Types of Reactions: 9-Methylacridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridine derivatives.
Reduction: Reduction reactions can yield different acridine derivatives with altered functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with acridine compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic, alkaline, or neutral medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products:
Oxidation: Acridine-9-carboxylic acid derivatives.
Reduction: Reduced acridine derivatives with various functional groups.
Substitution: Substituted acridine derivatives with different nucleophiles.
科学的研究の応用
9-Methylacridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various acridine derivatives.
Biology: Studied for its DNA-binding properties and potential as an intercalating agent.
Medicine: Investigated for its antiproliferative properties and potential as an anticancer agent.
Industry: Utilized in the development of fluorescent probes and photoremovable protecting groups.
作用機序
The primary mechanism of action for 9-methylacridine-4-carboxylic acid involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer between the acridine chromophore and the DNA bases .
類似化合物との比較
- Acridine-9-carboxylic acid
- 5-Methylacridine-4-carboxylic acid
- 9-Aminoacridine
Comparison:
- Acridine-9-carboxylic acid: Similar DNA intercalating properties but lacks the methyl group at the 9-position, which can influence its binding affinity and biological activity .
- 5-Methylacridine-4-carboxylic acid: Shares the methyl group but differs in the position of the carboxylic acid, affecting its chemical reactivity and biological interactions .
- 9-Aminoacridine: Contains an amino group at the 9-position, which significantly alters its chemical properties and potential applications .
9-Methylacridine-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
89459-36-9 |
|---|---|
分子式 |
C15H11NO2 |
分子量 |
237.25 g/mol |
IUPAC名 |
9-methylacridine-4-carboxylic acid |
InChI |
InChI=1S/C15H11NO2/c1-9-10-5-2-3-8-13(10)16-14-11(9)6-4-7-12(14)15(17)18/h2-8H,1H3,(H,17,18) |
InChIキー |
LNFJVRHGIVSGQE-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC=C(C2=NC3=CC=CC=C13)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


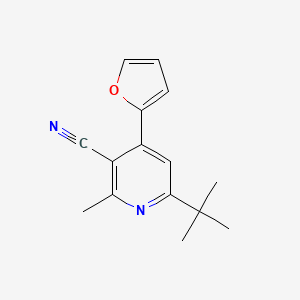
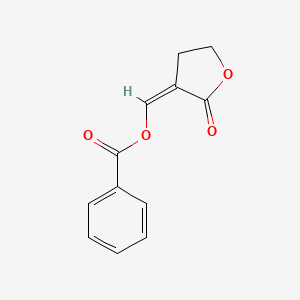


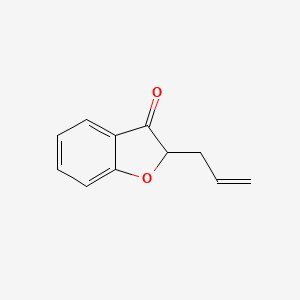

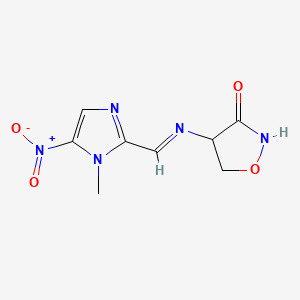

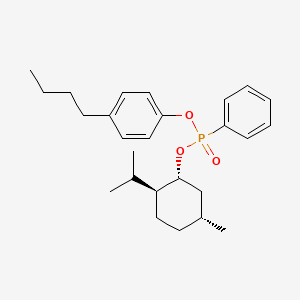
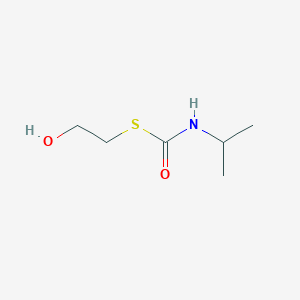
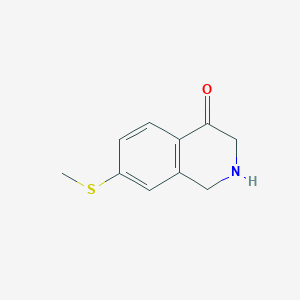
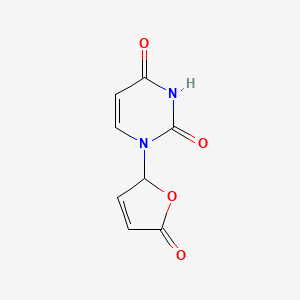
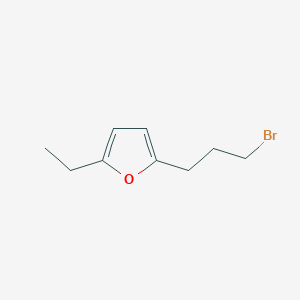
![3-Pyrrolidinol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12906275.png)
